Merulidial

描述

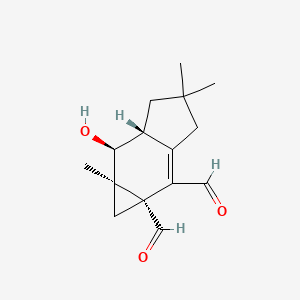

Merulidial is a natural antibiotic compound isolated from the culture fluid of the Basidiomycete fungus Merulius tremellosus . It is known for its ability to inhibit a variety of bacteria and fungi, making it a significant compound in the field of antimicrobial research. The molecular formula of this compound is C15H20O3 .

准备方法

Synthetic Routes and Reaction Conditions

Merulidial is typically isolated from the culture fluid of Merulius tremellosus. The fungus is grown on agar slants containing a yeast extract-malt extract medium. The culture is then transferred to a fermentor with a similar medium and aerated with air while being stirred mechanically . The culture fluid is separated from the mycelia and extracted multiple times with ethyl acetate. The crude extract is then subjected to column chromatography using silica gel and eluted with a chloroform-ethanol mixture .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through fermentation and extraction from the fungus Merulius tremellosus .

化学反应分析

Types of Reactions

Merulidial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a secondary alcohol and can participate in reactions typical of this functional group .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce primary alcohols .

科学研究应用

Antimicrobial Properties

Overview : Merulidial exhibits significant antibacterial and antifungal activity. It has been shown to inhibit a variety of pathogens, making it a valuable candidate for research in antimicrobial therapies.

- Mechanism of Action : The compound inhibits DNA synthesis in bacterial and fungal cells, which is crucial for their replication and survival. In particular, it has been noted to affect the ascitic form of Ehrlich carcinoma cells at lower concentrations compared to RNA and protein synthesis .

Case Study: Efficacy Against Specific Pathogens

A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as various fungi. The minimal inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Applications in Cancer Research

Overview : The ability of this compound to inhibit DNA synthesis has implications for cancer research, particularly in targeting tumor cells.

- Research Findings : Studies indicate that this compound can inhibit the growth of carcinoma cells, suggesting its potential use as an adjunct therapy in cancer treatment. Its selective toxicity towards cancer cells while sparing normal cells could lead to fewer side effects compared to traditional chemotherapeutics .

Case Study: Inhibition of Carcinoma Cell Lines

In vitro experiments showed that this compound inhibited the proliferation of various carcinoma cell lines, including those resistant to standard treatments. This property highlights its potential role in developing new cancer therapies .

Industrial Applications

Overview : While not widely utilized industrially, the antimicrobial properties of this compound suggest potential applications in food preservation and disinfectants.

- Potential Uses : The compound could be explored as a natural preservative in food products or as an active ingredient in disinfectants due to its efficacy against a broad spectrum of microorganisms.

Research Insights

Ongoing studies are investigating the feasibility of incorporating this compound into commercial products aimed at reducing microbial contamination in food processing environments.

Chemical Properties and Reactions

This compound is classified as a sesquiterpenoid unsaturated dialdehyde with the molecular formula . It undergoes various chemical reactions that can be leveraged for synthetic applications.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts this compound into carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Produces primary alcohols from this compound | Sodium borohydride, lithium aluminum hydride |

| Substitution | Alters aldehyde groups using nucleophiles | Acidic or basic conditions |

作用机制

Merulidial exerts its effects by inhibiting DNA synthesis in bacterial and fungal cells. It is particularly effective against the ascitic form of Ehrlich carcinoma, where it inhibits DNA synthesis at lower concentrations compared to RNA and protein synthesis . The compound’s reactivity towards nucleophiles and its ability to form adducts with various biological molecules contribute to its antimicrobial and cytotoxic activities .

相似化合物的比较

Merulidial is part of a group of natural unsaturated 1,4-dialdehydes, which include compounds like warburganal, polygodial, and isovelleral . These compounds share similar structural features and reactivity but differ in their specific biological activities and targets. For example:

Warburganal: Known for its pungent taste and antimicrobial properties.

Polygodial: Exhibits strong antifungal activity.

Isovelleral: Noted for its cytotoxic effects on cancer cells.

This compound’s unique combination of antimicrobial and cytotoxic properties, along with its specific reactivity towards nucleophiles, sets it apart from these similar compounds .

生物活性

Merulidial is a sesquiterpene compound derived from the fungus Merulius tremellosus, notable for its biological activities, particularly its antifungal properties. This compound belongs to the class of unsaturated dialdehydes and has garnered attention for its potential therapeutic applications in combating fungal infections.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an unsaturated dialdehyde functional group. This structural feature is believed to play a critical role in its biological activity. The compound is classified as an isolactarane sesquiterpene, isolated from ethyl acetate extracts of Merulius tremellosus .

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 206.25 g/mol |

| Functional Groups | Unsaturated dialdehyde |

| Classification | Sesquiterpene |

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties, particularly against various fungal pathogens. It has been shown to interfere with fungal growth by disrupting cellular processes, making it a potential candidate for developing antifungal treatments.

Case Studies

- Study on M. oryzae : A study demonstrated that this compound's mode of action is distinct from other known antifungals. It was observed to hyperactivate the HOG (High Osmolarity Glycerol) pathway in Magnaporthe oryzae, leading to cell death .

- In vitro Testing : In disc diffusion assays, this compound displayed notable antifungal activity against several strains of dermatophytes, including Microsporum canis and Trichophyton mentagrophytes. The results indicated a dose-dependent response, confirming its efficacy as an antifungal agent .

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | Zone of Inhibition (mm) | Concentration (µg/ml) |

|---|---|---|

| M. oryzae | 20 | 100 |

| Microsporum canis | 15 | 50 |

| Trichophyton mentagrophytes | 18 | 75 |

The mechanism by which this compound exerts its antifungal effects involves interference with the fungal cell signaling pathways. Specifically, it disrupts the HOG pathway, which is crucial for maintaining osmotic balance and stress responses in fungi . This disruption leads to increased susceptibility to osmotic stress and ultimately results in cell death.

Comparative Analysis with Other Antifungals

This compound's action is distinct from traditional antifungals like fludioxonil, which also targets the HOG pathway but through different mechanisms . This difference presents an opportunity for this compound to be used in combination therapies to enhance antifungal efficacy and reduce resistance development.

属性

IUPAC Name |

(1aR,5aR,6S,6aR)-6-hydroxy-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]indene-1a,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-13(2)4-9-10(5-13)12(18)14(3)7-15(14,8-17)11(9)6-16/h6,8,10,12,18H,4-5,7H2,1-3H3/t10-,12+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLNZGQBGCPDMT-WCUVEOEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(C3(CC3(C(=C2C1)C=O)C=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@]1(C(=C3CC(C[C@H]3[C@@H]2O)(C)C)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801034325 | |

| Record name | (-)-Merulidial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68053-32-7 | |

| Record name | (-)-Merulidial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68053-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Merulidial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068053327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Merulidial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERULIDIAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Y2276EUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。